2,5-Dimethylbenzoylacetonitrile
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Overview
Description
2,5-Dimethylbenzoylacetonitrile is a chemical compound with the molecular formula C11H11NO. It belongs to the class of benzoylacetonitriles and is characterized by the presence of a benzene ring substituted with two methyl groups and a nitrile group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dimethylbenzoylacetonitrile typically involves a multi-step reaction process. One common method starts with the bromination of 2,5-dimethylacetophenone in the presence of bromine and diethyl ether at 20°C. The resulting bromo compound is then reacted with sodium cyanide in ethanol and water at 20°C to yield this compound .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions: 2,5-Dimethylbenzoylacetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products:
Oxidation: Carboxylic acids and ketones.
Reduction: Primary amines.
Substitution: Various substituted benzoylacetonitrile derivatives.
Scientific Research Applications
2,5-Dimethylbenzoylacetonitrile has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Pharmaceutical Development: The compound is used in the development of pharmaceutical agents due to its potential biological activity.
Material Science: It is utilized in the preparation of advanced materials with specific properties.
Industrial Applications: The compound finds use in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,5-Dimethylbenzoylacetonitrile involves its interaction with specific molecular targets and pathways. The nitrile group can participate in nucleophilic addition reactions, while the benzene ring can undergo electrophilic substitution. These interactions can modulate various biological pathways, making the compound useful in medicinal chemistry.
Comparison with Similar Compounds
2,5-Dimethylbenzonitrile: Similar structure but lacks the acetonitrile group.
3-Methylbenzoylacetonitrile: Similar structure with a single methyl group substitution.
2,5-Dimethylbenzaldehyde: Similar structure with an aldehyde group instead of the nitrile group.
Uniqueness: 2,5-Dimethylbenzoylacetonitrile is unique due to the presence of both methyl and nitrile groups, which confer distinct chemical reactivity and potential biological activity. This combination makes it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
3-(2,5-dimethylphenyl)-3-oxopropanenitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c1-8-3-4-9(2)10(7-8)11(13)5-6-12/h3-4,7H,5H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBEDLANIZRGOMS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)CC#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80579209 |
Source
|
Record name | 3-(2,5-Dimethylphenyl)-3-oxopropanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80579209 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53882-93-2 |
Source
|
Record name | 3-(2,5-Dimethylphenyl)-3-oxopropanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80579209 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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